
rac-2',4',5'-Trimethyl Ketoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
rac-2’,4’,5’-Trimethyl Ketoprofen can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
rac-2’,4’,5’-Trimethyl Ketoprofen is used in various scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacological research to study its effects on biological systems.
Industry: It is used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of rac-2’,4’,5’-Trimethyl Ketoprofen involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by inhibiting the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
rac-2’,4’,5’-Trimethyl Ketoprofen can be compared with other similar compounds, such as:
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Ibuprofen: Another NSAID with similar uses but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen and ketoprofen.
rac-2’,4’,5’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups at specific positions on the ketoprofen molecule, which may influence its chemical properties and biological activity .
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
Clé InChI |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



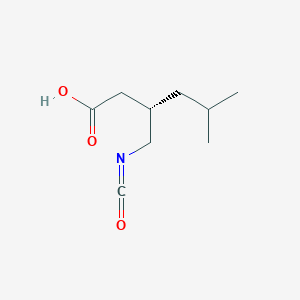
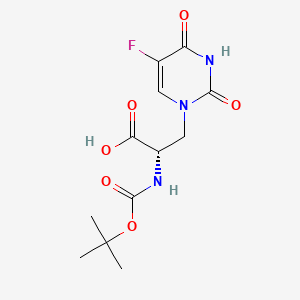
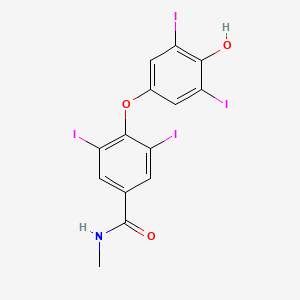
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
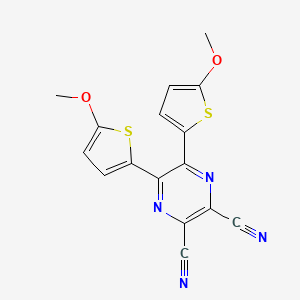
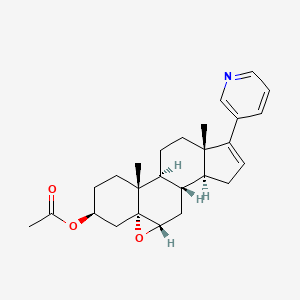

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)


![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)

![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
